

Physical and chemical properties of Brucine sulfate heptahydrate

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Compound of Interest

Compound Name: *Brucine sulfate heptahydrate*

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An In-depth Technical Guide to the Physical and Chemical Properties of **Brucine Sulfate Heptahydrate**

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of **brucine sulfate heptahydrate**, a significant alkaloid derivative used extensively in research and analytical chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of its applications. Key properties such as molecular weight, melting point, solubility, and optical activity are summarized. Furthermore, detailed protocols for the determination of these properties are provided, alongside a visual workflow for its use in nitrate analysis and a diagram of its mechanism as a glycine receptor antagonist.

Physical Properties

Brucine sulfate heptahydrate typically presents as a white to pale yellow or off-white crystalline powder.[1][2][3] It is known for its bitter taste.[2] The compound is stable under normal storage conditions, though it should be protected from direct sunlight and moisture.[4]

Table 1: Summary of Physical Properties

Property	Value	References
Appearance	White to pale yellow/off-white crystalline powder or crystals.	[1] [2] [3]
Melting Point	~180 °C (356 °F) with decomposition.	[1] [5] [6]
Solubility	Soluble in water and hot water. Also soluble in ethanol, chloroform, and DMSO.	[7] [8] [9] [10] [11]
Loss on Drying	≤ 13.0%	[3] [12]
Residue after Ignition	≤ 0.1%	[3] [12]

Chemical Properties

Brucine sulfate heptahydrate is the sulfate salt of brucine, a dimethoxy derivative of strychnine. Its chemical structure and properties make it a valuable tool in specific chemical analyses and pharmacological research.

Table 2: Summary of Chemical and Molecular Properties

Property	Value	References
Chemical Name	Strychnidin-10-one, 2,3-dimethoxy-, sulfate (2:1), heptahydrate	[13] [14]
Synonyms	Brucine sulphate, 10,11-Dimethoxystrychnine	[2] [5] [13]
Molecular Formula	$(C_{23}H_{26}N_2O_4)_2 \cdot H_2SO_4 \cdot 7H_2O$	[1] [5] [6]
Molecular Weight	1013.11 g/mol	[1] [6] [12] [15]
CAS Number	60583-39-3	[1] [6] [13]
Optical Rotation [α]D	-22° to -27° (c=1 in water at 20°C)	[1] [7]
Purity	≥ 98%	[1] [3]

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point is a key indicator of purity for crystalline solids.[\[16\]](#) The capillary method is a standard and widely used technique.[\[17\]](#)[\[18\]](#)

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting (collapse point) to complete liquefaction (clear point) is recorded.[\[19\]](#)

Methodology:

- Sample Preparation: Ensure the **brucine sulfate heptahydrate** sample is completely dry and finely powdered.[\[17\]](#)
- Capillary Loading: Jab the open end of a glass capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the powder down. Repeat until a sample height of 2-3 mm is achieved.[\[18\]](#)

- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or similar).[16]
- Heating: If the approximate melting point is known (~180 °C), heat the sample rapidly to about 20 °C below this temperature.[18]
- Measurement: Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[19]
- Observation: Observe the sample through the magnified eyepiece. Record the temperature (T1) at which the first droplet of liquid appears.[18]
- Final Reading: Continue heating slowly and record the temperature (T2) at which the last solid particle melts. The melting range is reported as T1-T2.[16]

Optical Rotation Measurement (Polarimetry)

Optical rotation is the measurement of the rotation of plane-polarized light by a chiral substance, a fundamental property of optically active molecules like brucine sulfate.[20]

Principle: A polarimeter measures the angle by which a solution of a chiral compound rotates a beam of monochromatic, plane-polarized light.[21] The specific rotation is a standardized value calculated from the observed rotation, concentration, and path length.[22]

Methodology:

- Instrument Preparation: Turn on the polarimeter and allow the light source (typically a sodium lamp, D-line at 589 nm) to warm up for at least 10 minutes.[21]
- Blank Measurement: Fill the polarimeter cell (typically 1 decimeter in length) with the solvent (deionized water). Ensure no air bubbles are present. Place the cell in the instrument and perform a "zero" or "blank" calibration.[21][23]
- Sample Preparation: Accurately weigh a sample of **brucine sulfate heptahydrate** and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 g/100 mL or c=1).[1]

- Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution, then fill it, again ensuring no air bubbles are trapped. Place the cell in the polarimeter and record the observed rotation (α).[\[21\]](#)
- Calculation of Specific Rotation: The specific rotation ($[\alpha]$) is calculated using the formula: $[\alpha] = \alpha / (l * c)$ where:
 - α = observed rotation in degrees
 - l = path length of the cell in decimeters (dm)
 - c = concentration of the solution in g/mL[\[22\]](#)

Solubility Determination

Principle: This protocol determines the qualitative solubility of the compound in various solvents. Alkaloid salts are generally soluble in water and alcohol but insoluble in non-polar organic solvents.[\[24\]](#)[\[25\]](#)

Methodology:

- Preparation: Place approximately 10-20 mg of **brucine sulfate heptahydrate** into separate, clean test tubes.
- Solvent Addition: To each tube, add 1 mL of a different solvent (e.g., water, ethanol, chloroform, diethyl ether) dropwise while agitating.
- Observation: Observe if the solid dissolves completely at room temperature. Note the results as "soluble," "sparingly soluble," or "insoluble."
- Heating (Optional): For substances that do not dissolve in the cold solvent, gently heat the mixture in a water bath to observe solubility at elevated temperatures, as is the case for **brucine sulfate heptahydrate** in water.[\[11\]](#)

Applications and Mechanisms of Action

Reagent for Nitrate Determination

One of the primary applications of **brucine sulfate heptahydrate** is as a colorimetric reagent for the quantitative determination of nitrates in water and other samples.[11][26]

Workflow: ACS Test for Sensitivity to Nitrate The American Chemical Society (ACS) outlines a specific protocol to verify the sensitivity of brucine sulfate for nitrate analysis.[11][26] The workflow involves preparing a series of standards, reacting them with the brucine sulfate solution, and measuring the resulting color development spectrophotometrically.



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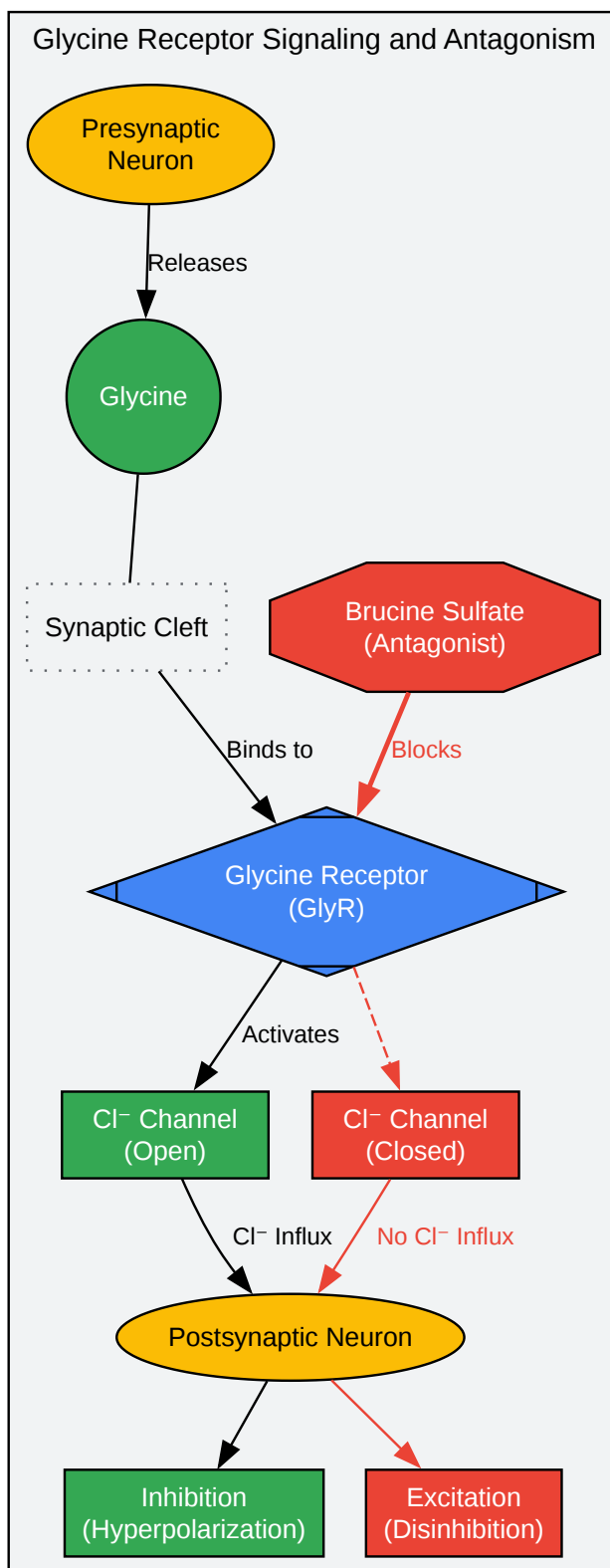
Caption: Workflow for the ACS nitrate sensitivity test using brucine sulfate.

Glycine Receptor Antagonism

In pharmacology, brucine is known to act as a competitive antagonist at glycine receptors (GlyRs), which are inhibitory ligand-gated chloride channels primarily found in the spinal cord and brainstem.[10]

Mechanism: Glycine is a major inhibitory neurotransmitter. When it binds to GlyRs on a postsynaptic neuron, it opens the associated chloride ion (Cl^-) channel. The resulting influx of Cl^- hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. Brucine competes with glycine for the same binding site on the GlyR. By blocking glycine from binding, brucine prevents the channel from opening, thereby inhibiting the

normal inhibitory signal. This leads to disinhibition, resulting in neuronal excitation, which underlies its convulsant and toxic effects.[10]



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Caption: Brucine sulfate acts as an antagonist at the glycine receptor.

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